5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure that includes a dimethoxyphenyl group and a tetrahydropyrimidine-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form a chalcone intermediate . This intermediate can then undergo further reactions to form the desired compound. For example, the reaction of 4′-aminoacetophenone with 2,5-dimethoxybenzaldehyde using 40% NaOH solution as a catalyst in ethanol, followed by amidation with succinic anhydride, can yield a similar structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxycinnamic acid: This compound has a similar structure but lacks the tetrahydropyrimidine-dione core.
3,4-Dimethoxyphenylpropionic acid: Similar in structure but with different functional groups.
Uniqueness
What sets 5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione apart is its unique combination of a dimethoxyphenyl group and a tetrahydropyrimidine-dione core, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O6 |
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Molecular Weight |
318.28 g/mol |
IUPAC Name |
5-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H14N2O6/c1-22-10-6-4-8(7-11(10)23-2)3-5-9(18)12-13(19)16-15(21)17-14(12)20/h3-7H,1-2H3,(H3,16,17,19,20,21)/b5-3+ |
InChI Key |
XYNHZIKGLKOUDL-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(NC(=O)NC2=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(NC(=O)NC2=O)O)OC |
Origin of Product |
United States |
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